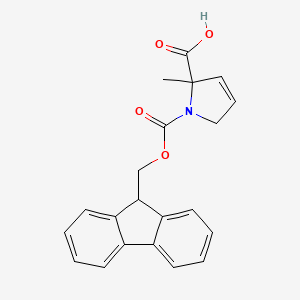
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPC is a pyrazole derivative that exhibits high affinity and selectivity towards the cannabinoid CB1 receptor, which is a key target for the treatment of various disorders, including pain, anxiety, and obesity.
Scientific Research Applications
Synthetic Methods and Structural Analysis A study focused on the synthesis and characterization of pyrazoline derivatives, revealing intricate details about their crystal structures, intermolecular interactions, and the role of hydrogen bonds in stabilizing crystal packing. These insights are crucial for understanding the chemical properties and potential applications of such compounds in scientific research (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Polymeric Materials Research into diphenylfluorene-based aromatic polyamides has shown that these materials exhibit remarkable solubility, high glass transition temperatures, and thermal stability, making them suitable for creating flexible and tough films. This has implications for their use in high-performance materials and coatings (Hsiao, Yang, & Lin, 1999).
Antimicrobial Activity A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, including a compound closely related to the queried chemical, demonstrated moderate to high inhibitory activities against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antitubercular agents (Ahsan et al., 2011).
Electrochromic and Electrofluorescent Materials Electroactive polyamides incorporating bis(diphenylamino)-fluorene units were found to exhibit dual-switching electrochromic and electrofluorescent properties, offering applications in smart windows, displays, and other electronic devices due to their reversible multicolor electrochromic characteristics and high fluorescence quantum yield (Sun et al., 2016).
Fluorinated Pyrazoles in Medicinal Chemistry The development of 3-amino-4-fluoropyrazoles as functional building blocks in medicinal chemistry showcases the versatility of fluorinated pyrazoles in synthesizing compounds with potential therapeutic applications. The methodology enables further functionalization, expanding the toolkit for drug discovery and design (Surmont et al., 2011).
Anticancer Research Certain bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) analogues have been explored for their potential anticancer activities, demonstrating the broad applicability of pyrazole derivatives in the search for new therapeutic agents against various cancer cell lines (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
properties
IUPAC Name |
N,1-bis(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-2-11-26-17-12-24(16-9-5-14(21)6-10-16)23-18(17)19(25)22-15-7-3-13(20)4-8-15/h3-10,12H,2,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZTYLPJBZRTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)
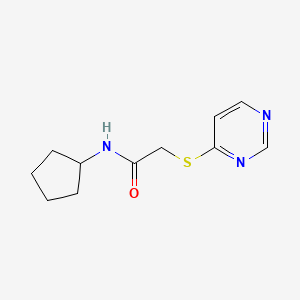
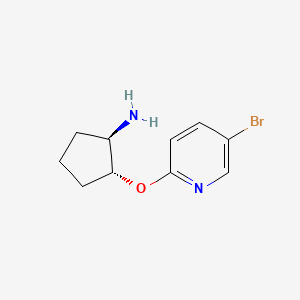
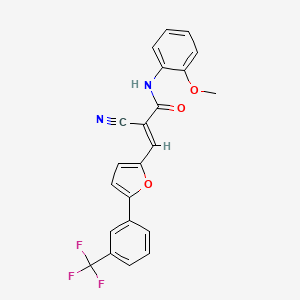
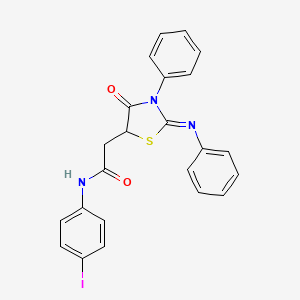
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)

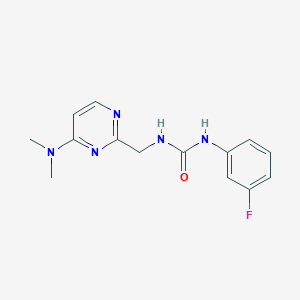
![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)
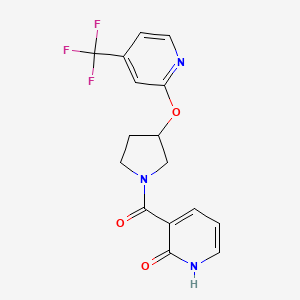
![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)
